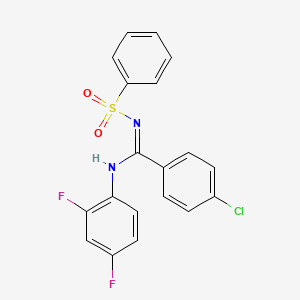
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as DPC-681, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carboximidamides and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the expression of certain genes that are involved in cell proliferation and survival. In addition, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to induce the expression of genes that are involved in apoptosis. Furthermore, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to inhibit the production of certain inflammatory cytokines, which play a role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal toxicity. However, one of the limitations of using 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One of the areas of interest is its potential use in combination therapy for cancer treatment. It has been suggested that 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be used in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its potential use in the treatment of viral infections. Further studies are needed to determine the exact mechanism of action of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves the reaction of 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide with N-phenylcarboximidoyl chloride in the presence of a base. The reaction proceeds via an intermediate, which is then treated with hydrochloric acid to obtain the final product. The synthesis method of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. In cancer research, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to inhibit the replication of the influenza virus and herpes simplex virus.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2S/c20-14-8-6-13(7-9-14)19(23-18-11-10-15(21)12-17(18)22)24-27(25,26)16-4-2-1-3-5-16/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOLEWGEPJDXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5458165.png)
![3-{[(2,6-dimethylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5458170.png)
![6-(2,3-dihydro-1H-inden-1-ylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5458175.png)
![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5458183.png)
![3-[1-(4-chloro-2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5458190.png)
![3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5458192.png)
![6-[3-allyl-4-(benzyloxy)-5-methoxybenzylidene]-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5458198.png)
![1-(4-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5458206.png)
![N-(3,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458213.png)
![N-ethyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5458214.png)
methyl]-4-methylbenzenesulfonamide](/img/structure/B5458217.png)
![9-(4-methoxy-2-methylbenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5458223.png)
![4-{[(3-isopropyl-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5458243.png)
![N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5458250.png)